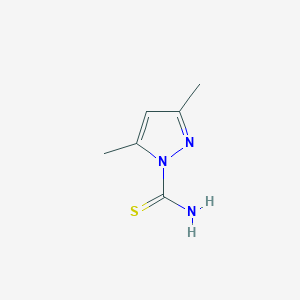

3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Übersicht

Beschreibung

3,5-Dimethyl-1H-pyrazole-1-carbothioamide (CAS 1124-15-8) is a pyrazole derivative with the molecular formula C₆H₉N₃S and a molecular weight of 155.22 g/mol . It is synthesized via the reaction of thiosemicarbazide with acetylacetone in ethanol under acidic conditions (HCl), yielding a crystalline product characterized by NMR, MS, and X-ray diffraction . This compound serves as a precursor for transition metal complexes, which exhibit notable antimicrobial activity against pathogens like Porphyromonas gingivalis (inhibition zone: 4.54*) and cytotoxicity against HeLa and A549 cancer cell lines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-1H-pyrazole-1-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with thiocarbamoyl chloride under basic conditions. The reaction typically proceeds as follows:

- Dissolve 3,5-dimethylpyrazole in an appropriate solvent, such as dichloromethane.

- Add thiocarbamoyl chloride dropwise to the solution while maintaining the temperature at around 0°C.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-1H-pyrazole-1-carbothioamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

DMPC serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its role as a dithiocarbamate RAFT (Reversible Addition-Fragmentation chain Transfer) agent allows for controlled polymerization processes, leading to the development of polymers with low dispersity and tailored properties. This capability is particularly useful in synthesizing block copolymers and other advanced materials .

Biological Applications

Research has indicated that DMPC exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research:

- Anticancer Properties : DMPC has shown promising cytotoxic effects against various cancer cell lines, including liver carcinoma (HepG2) and lung carcinoma (A549). Its mechanism of action appears to involve the disruption of cellular processes, leading to apoptosis in cancer cells .

- Antimicrobial Activity : The compound has been studied for its potential to combat bacterial infections, demonstrating efficacy against certain pathogenic strains .

Medical Research

Ongoing studies are exploring DMPC's potential as a therapeutic agent for various diseases. Its unique chemical structure allows it to interact with biological molecules, which may lead to the development of new treatments for conditions such as cancer and infections .

Industrial Applications

In industry, DMPC is utilized in the production of polymers, dyes, and other chemicals. Its ability to act as a RAFT agent makes it valuable for creating materials with specific properties and functionalities .

Case Study 1: Anticancer Activity

A study published in the Royal Society of Chemistry highlighted the effectiveness of DMPC derivatives against cancer cell lines. The research demonstrated that certain modifications of DMPC could enhance its cytotoxicity, making it a candidate for further development as an anticancer drug .

Case Study 2: Polymer Synthesis

Research conducted on DMPC's role as a RAFT agent revealed its ability to control polymerization processes effectively. In experiments involving methyl methacrylate (MMA) and vinyl acetate (VAc), DMPC facilitated the production of polymers with low polydispersity indices (Đ < 1.5), indicating uniformity in molecular weight distribution. This property is crucial for applications requiring high-performance materials .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Useful in pharmaceutical synthesis and polymerization |

| Biology | Anticancer and antimicrobial properties | Effective against HepG2 and A549 cell lines; shows promise against bacterial strains |

| Medicine | Potential therapeutic agent | Ongoing research into its efficacy for treating various diseases |

| Industry | Production of polymers and dyes | Acts as a RAFT agent for controlled synthesis |

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Table 1: Structural and Electronic Modifications

Key Observations:

- Halogen Substituents : Bromo (Br) and chloro (Cl) groups improve lipophilicity and steric interactions, enhancing binding to biological targets (e.g., enzymes or DNA) .

Functional Group Replacements

Carbothioamide vs. Carboximidamide Derivatives

Replacing the -NCSNH₂ group with -NC(NH₂)₂ (carboximidamide) modifies hydrogen-bonding capacity and electronic properties. For example:

- 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 3) shows altered bioactivity due to increased basicity of the amidine group compared to the thioamide .

Table 2: Antimicrobial and Anticancer Profiles

Biologische Aktivität

3,5-Dimethyl-1H-pyrazole-1-carbothioamide (DMPC) is a nitrogen-containing compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of DMPC, including its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis and Structural Characterization

The synthesis of DMPC often involves eco-friendly methods that utilize solvent-free conditions. For instance, recent studies have employed N-bromosuccinimide (NBS) as a catalyst for regioselective synthesis, resulting in high yields of DMPC derivatives . The structural elucidation of DMPC and its derivatives has been accomplished using spectroscopic techniques such as FTIR, NMR, and mass spectrometry .

Antimicrobial Activity

DMPC has demonstrated significant antimicrobial properties against a range of pathogenic microorganisms. In vitro studies have shown that DMPC exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has been effective against:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 50 μg/mL

- Escherichia coli : MIC = 62.5 μg/mL

- Pseudomonas aeruginosa : MIC = 62.5 μg/mL

- Streptococcus pyogenes : MIC = 62.5 μg/mL

These results indicate that DMPC is comparable to standard antibiotics such as ampicillin (MIC = 100 μg/mL) in terms of efficacy .

Table 1: Antimicrobial Efficacy of DMPC

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 62.5 μg/mL |

| Pseudomonas aeruginosa | 62.5 μg/mL |

| Streptococcus pyogenes | 62.5 μg/mL |

Anthelmintic Activity

In addition to its antibacterial properties, DMPC has shown promising results in anthelmintic activity against Pheretima posthuma (earthworms). This suggests potential applications in treating parasitic infections .

Anticancer Properties

DMPC has also been investigated for its cytotoxic effects on cancer cell lines. Studies indicate that it exhibits significant cytotoxicity against leukemia cells, suggesting its potential as an anticancer agent . The mechanism behind this activity may involve the induction of apoptosis and the inhibition of cell proliferation.

Molecular Docking Studies

To further understand the biological activity of DMPC, molecular docking studies have been conducted to predict its binding affinity to various target proteins. For example, docking studies with Penicillin Binding Protein 4 (PBP4) revealed binding energies indicative of potential antibacterial mechanisms . The interactions were characterized by hydrogen bonding and carbon-hydrogen bonds with key amino acids in the target proteins.

Table 2: Molecular Docking Binding Energies

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| DMPC | PBP4 (E. coli) | -6.6 |

| DMPC | PBP4 (S. aureus) | -7.5 |

Case Studies

Several case studies have highlighted the effectiveness of DMPC in various biological assays:

- Antimicrobial Screening : A study involving a series of synthesized DMPC derivatives demonstrated enhanced antimicrobial activity compared to traditional antibiotics, particularly against resistant strains .

- Cytotoxicity Assays : Research conducted on leukemia cell lines showed that DMPC significantly reduced cell viability, with IC50 values indicating strong cytotoxic effects .

- In Silico Studies : Computational analyses have provided insights into the pharmacokinetic properties and potential therapeutic windows for DMPC, supporting its further development as a pharmaceutical candidate .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-dimethyl-1H-pyrazole-1-carbothioamide, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of thiosemicarbazide with diketones or via nucleophilic substitution. For example, a common method involves reacting 3,5-dimethylpyrazole with thiourea derivatives in ethanol under reflux (6–8 hours) with NaOH as a catalyst . Optimization parameters include:

- Temperature : Maintaining reflux conditions (70–80°C) ensures complete reaction.

- Solvent : Ethanol is preferred due to its polarity and ability to dissolve both organic and inorganic reactants.

- Catalyst : Alkaline conditions (10% NaOH) enhance nucleophilic attack by deprotonating thiosemicarbazide .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol yields >90% purity .

Q. How can structural characterization of this compound be performed rigorously?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX software for structure solution and refinement . Mercury software aids in visualizing hydrogen-bonding networks and packing motifs .

- Spectroscopy :

- NMR : NMR in DMSO-d6 shows characteristic peaks: δ 2.2 (s, 6H, CH3), δ 6.5 (s, 1H, pyrazole-H) .

- FT-IR : Bands at 3150 cm (N–H stretch) and 1250 cm (C=S) confirm the carbothioamide group .

- Elemental analysis : Match experimental C, H, N, S percentages to theoretical values (e.g., C: 45.2%, H: 5.3%, N: 24.7%, S: 20.1%) .

Advanced Research Questions

Q. How do metal coordination properties of this compound influence its bioactivity?

The compound acts as a bidentate ligand, coordinating via the pyrazole nitrogen and thioamide sulfur. For example:

- Cu(II) complexes : Form octahedral geometries with mixed ligands (e.g., 2,2'-bipyridine), enhancing antimicrobial activity (MIC: 12.5 µg/mL against E. coli) .

- Au(III) complexes : Exhibit cytotoxicity against HeLa cells (IC50: 8.7 µM) due to DNA intercalation and ROS generation .

Methodological note : Use molar conductivity measurements (10–50 Ω cm mol) to confirm electrolytic nature and ESI-MS for molecular ion validation .

Q. How can contradictory data in biological assays (e.g., antimicrobial vs. anticancer activity) be resolved?

Contradictions arise from assay-specific variables:

- Microbial strains : Activity against Porphyromonas gingivalis (MIC: 4.54 µg/mL) vs. weaker effects on A. niger may reflect membrane permeability differences.

- Cell lines : Anticancer activity (e.g., IC50: 3.33 µg/mL in A549 cells ) requires validation via apoptosis assays (Annexin V/PI staining) and ROS quantification .

Statistical approach : Use ANOVA with post-hoc Tukey tests to compare dose-response curves across assays .

Q. What computational methods predict the reactivity of this compound in supramolecular assemblies?

- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV indicates moderate reactivity) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts contribute 12.4% to crystal packing) using CrystalExplorer .

- Molecular docking : Simulate binding to biological targets (e.g., HCV NS5B polymerase, docking score: −9.2 kcal/mol) with AutoDock Vina .

Eigenschaften

IUPAC Name |

3,5-dimethylpyrazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYLYTKDJRJZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351668 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-15-8 | |

| Record name | 3,5-Dimethyl-1-thiocarboxamidopyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51110 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1124-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC51110 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.